1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a suitable cyclizing agent to form the triazole ring .
Chemical Reactions Analysis
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of specific enzymes or receptors in the target organism. The compound interacts with molecular targets such as proteins or nucleic acids, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as:
- 1-(4-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C17H13F3N4O |
---|---|
Molecular Weight |
346.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-2-8-14(9-3-11)24-10-21-15(23-24)16(25)22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,22,25) |
InChI Key |
WFKMPGCWKGRXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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